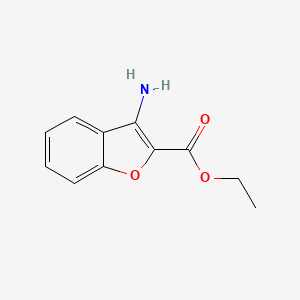

Ethyl 3-aminobenzofuran-2-carboxylate

Description

Overview of Benzofuran (B130515) Core Scaffolds in Heterocyclic Chemistry

The benzofuran scaffold, which forms the backbone of Ethyl 3-aminobenzofuran-2-carboxylate, is a prominent heterocyclic system in chemistry. It consists of a benzene (B151609) ring fused to a furan (B31954) ring, a structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. rsc.orgnih.gov First synthesized by Perkin in 1870, the benzofuran ring has since become a subject of extensive study due to its prevalence in nature, particularly in compounds with medicinal properties like antimicrobial, anti-inflammatory, and antitumor effects. nih.govrsc.org

The inherent chemical properties of the benzofuran system make it a versatile foundation for constructing complex molecular architectures. researchgate.net Its aromaticity and the presence of the oxygen heteroatom influence its reactivity, providing multiple sites for functionalization. Consequently, benzofuran derivatives are not only integral to medicinal chemistry but also find applications in materials science and the dye industry. nih.gov

Significance of the 3-Amino-2-carboxylate Moiety in Chemical Synthesis and Medicinal Chemistry

The specific arrangement of the amino group at the 3-position and the ethyl carboxylate at the 2-position is critical to the compound's reactivity and utility. This "3-amino-2-carboxylate" pattern is a powerful combination in synthetic and medicinal chemistry.

The 3-Amino Group: The primary amino group is a versatile functional handle. It significantly enhances the molecule's reactivity, making it an ideal point for derivatization through reactions like couplings and condensations to build more elaborate structures. nih.gov In medicinal chemistry, the 3-aminobenzofuran substructure is a recognized pharmacophore. For example, novel 3-aminobenzofuran derivatives have been designed and synthesized as potent multifunctional agents for potential therapeutic applications, including for Alzheimer's disease, where they have shown inhibitory activity against key enzymes. nih.gov

The 2-Carboxylate Group: The ethyl carboxylate group at the adjacent position also plays a crucial role. Carboxylic acids and their ester derivatives are fundamental functional groups found in a vast number of pharmaceutical drugs. researchgate.netnih.gov While the ester can be hydrolyzed to the corresponding carboxylic acid, it also modulates the electronic properties of the benzofuran ring and can participate in various chemical transformations. The combination of an amino group and a carboxylate on adjacent carbons (an α-amino ester arrangement on a heterocyclic core) is a structural motif found in compounds with potent biological activity, including selective cytostatic (antitumor) agents. researchgate.net

The synergy between these two groups provides a platform for creating diverse molecular libraries for drug discovery and other applications.

Historical Context of Aminobenzofuran Derivative Research

While research on the core benzofuran structure dates back to the 19th century, the focused investigation into amino-substituted benzofurans is a more contemporary development. nih.govrsc.org Initially, much of the research centered on synthesizing and understanding the properties of the basic benzofuran ring system found in natural products. Over time, as synthetic methodologies advanced, chemists began to explore the introduction of various functional groups to modulate the scaffold's biological activity.

The deliberate synthesis of aminobenzofuran derivatives gained momentum as their potential in medicinal chemistry became more apparent. Studies from the 21st century highlight the design of these compounds as targeted therapeutic agents. For instance, a 2022 study detailed the synthesis of a series of novel 3-aminobenzofuran derivatives and evaluated their potential as multifunctional agents for Alzheimer's disease. nih.gov This reflects a strategic shift from broad discovery to the rational design of functionalized heterocycles for specific biological targets. The synthesis of various isomers, such as ethyl 5-aminobenzofuran-2-carboxylate, is also part of this ongoing exploration. tcichemicals.com

Scope and Objectives of Research on this compound

Current research involving this compound is driven by several key objectives, primarily leveraging its identity as a versatile chemical intermediate.

Key Research Objectives:

Pharmaceutical Development: The principal goal is to use it as a starting material for the synthesis of novel pharmaceuticals. Researchers utilize its reactive sites to build molecules with the potential for improved efficacy and selectivity, especially for complex neurological disorders. nih.gov

Bioactive Molecule Synthesis: Beyond specific diseases, it is a scaffold for creating a broad range of other bioactive compounds, including potential agrochemicals. nih.gov

Advancements in Materials Science: The structural properties of the benzofuran core are leveraged in the production of advanced materials, such as specialized polymers and dyes. nih.gov

Analytical and Synthetic Methodology: In a more fundamental context, the compound serves as a standard reference material for analytical methods and as a versatile building block to develop and refine new synthetic pathways in organic chemistry. nih.gov

In essence, the research scope is focused on exploiting the compound's pre-installed functionalities to efficiently construct more complex, high-value molecules for a variety of scientific and commercial applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-amino-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOARNMOPCOJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366286 | |

| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39786-35-1 | |

| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-aminobenzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Aminobenzofuran 2 Carboxylate and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for constructing the ethyl 3-aminobenzofuran-2-carboxylate core often involve multi-step sequences, typically concluding with the formation of the ester or the cyclization to form the benzofuran (B130515) ring system.

Esterification Approaches to Benzofuran-2-carboxylates

The introduction of the 2-carboxylate group is a critical step in the synthesis of the target molecule. Fischer-Speier esterification is a fundamental and widely used method for converting carboxylic acids into esters. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgucalgary.calibretexts.org This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol, in this case, reacting benzofuran-2-carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields of the desired ethyl ester, an excess of ethanol is often used, or the water generated during the reaction is removed. libretexts.orgmasterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgorganic-chemistry.org Following a proton transfer and the elimination of a water molecule, the final ester is formed. organic-chemistry.orgucalgary.ca

Alternatively, ethyl benzofuran-2-carboxylate can be synthesized directly from precursors like salicylaldehyde (B1680747). One established method involves the reaction of a substituted salicylaldehyde with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a suitable solvent like ethanol or acetonitrile. researchgate.netnih.gov This approach combines O-alkylation and a subsequent intramolecular condensation/cyclization to form the benzofuran-2-carboxylate structure in a single operational sequence.

Cyclization Reactions in Benzofuran Synthesis

The formation of the benzofuran ring is the cornerstone of these syntheses. A variety of cyclization strategies have been established.

One efficient method is a cascade cyclization strategy that utilizes ortho-hydroxy α-aminosulfones as versatile substrates. researchgate.netnih.gov In this approach, the ortho-hydroxy α-aminosulfones react with electrophiles like 2-bromo-1,3-indandione, mediated by 4-dimethylaminopyridine (B28879) (DMAP), to produce 3-aminobenzofuran derivatives with high efficiency. nih.gov This method is noted for its broad substrate applicability and scalability. nih.gov

Another significant route is the tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation. rsc.orglboro.ac.uk This strategy has been successfully employed for the synthesis of fluorinated 3-aminobenzofurans. rsc.orglboro.ac.ukresearchgate.net It involves the reaction of a polyfluorinated benzonitrile (B105546) with an α-hydroxycarbonyl compound in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orglboro.ac.uk The reaction proceeds via an initial SNAr reaction followed by a rapid intramolecular cyclization, which forms the 3-aminobenzofuran ring system. rsc.org

The rearrangement of 2-hydroxychalcones represents another classical transformation. Treatment of a 2-hydroxychalcone (B1664081) with a hypervalent iodine reagent can induce an oxidative rearrangement, which, upon subsequent acid- or base-catalyzed cyclization, yields 3-acylbenzofurans. rsc.org

Tandem Cyclization Procedures Utilizing 2-Hydroxybenzonitrile (B42573) Precursors

Starting materials containing a hydroxyl group and a nitrile group on an aromatic ring are particularly useful precursors for the direct synthesis of 3-aminobenzofurans. A well-documented three-step reaction sequence begins with 2-hydroxybenzonitrile. nih.gov This precursor undergoes reactions that ultimately lead to the formation of the 3-amino group and the fused furan (B31954) ring. This strategy is central to creating libraries of 3-aminobenzofuran derivatives for various applications, including medicinal chemistry. nih.govbiosynth.comgoogle.com The nitrile group is crucial as it is ultimately converted into the 3-amino group of the final product following the cyclization event.

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced more efficient, atom-economical, and selective methods, often employing catalytic systems to achieve the desired transformations under milder conditions.

Transition-Metal-Free One-Pot Synthesis

The development of synthetic routes that avoid the use of transition metals is of great interest due to cost, sustainability, and toxicity concerns. A notable transition-metal-free, one-pot procedure has been developed for the synthesis of fused benzofuranamines, including this compound. mdpi.com

This method involves the reaction of a substituted 2-hydroxybenzonitrile with ethyl chloroacetate in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds through a nucleophilic aromatic substitution, followed by an intramolecular cyclization where the generated carbanion attacks the nitrile group. Subsequent protonation and tautomerization yield the final product. mdpi.com This approach offers good to excellent yields for a range of substrates. mdpi.combeilstein-journals.org

| Product | Substituent (R) | Yield | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| This compound | H | 71% | White Solid | 179–180 |

| Ethyl 3-amino-4-fluorobenzofuran-2-carboxylate | 4-F | 73% | White Solid | 192–193 |

| Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate | 5-F | 80% | White Solid | 192–193 |

| Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate | 7-F | 81% | White Solid | 192–193 |

Palladium- and Copper-Catalyzed Methodologies

Palladium and copper catalysts are powerful tools for constructing benzofuran rings through cross-coupling and cyclization reactions.

The Sonogashira coupling is a prominent palladium-catalyzed reaction used in benzofuran synthesis. acs.orgorganic-chemistry.org This reaction typically couples a terminal alkyne with an aryl halide. acs.orgrsc.orgnih.gov For benzofuran synthesis, an o-iodophenol or related derivative is coupled with a suitable alkyne. acs.org The reaction, co-catalyzed by palladium and copper(I) iodide, forms an ortho-alkynylphenol intermediate, which then undergoes a subsequent cyclization (hydroalkoxylation) to yield the benzofuran core. acs.org This tandem Sonogashira/cyclization process provides a direct route to substituted benzofurans. acs.org

Copper-catalyzed methodologies are also highly effective for synthesizing 3-aminobenzofuran derivatives. One key strategy is the annulative amination of ortho-alkynylphenols. organic-chemistry.orgacs.orgacs.orgthieme-connect.com In this reaction, an ortho-alkynylphenol reacts with an electrophilic amination reagent, such as an O-acylated hydroxylamine, in the presence of a copper catalyst (e.g., Cu(OTf)₂). organic-chemistry.orgacs.org This transformation proceeds efficiently at room temperature to afford 3-aminobenzofurans and tolerates a wide variety of functional groups on both reaction partners. acs.orgnih.gov

| Catalyst System | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Pd(OAc)₂, CuI, PPh₃ | Sonogashira Coupling / Cyclization | o-Iodophenol, Terminal Alkyne | Forms 2,3-disubstituted benzofurans. mdpi.com |

| Cu(OTf)₂, LiO-t-Bu | Annulative Amination | o-Alkynylphenol, O-Acyl Hydroxylamine | Direct synthesis of 3-aminobenzofurans at room temperature. organic-chemistry.orgacs.org |

| NHC-Pd Complexes | Domino Sonogashira / Hydroalkoxylation | o-Hydroxyaryl Halide, Phenylacetylene | Excellent yields from iodoarene precursors. acs.org |

Sonogashira Coupling Reactions in Benzofuran Formation

The Sonogashira coupling reaction is a cornerstone in the synthesis of benzofurans. This cross-coupling reaction typically involves a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. A common strategy for forming 2,3-disubstituted benzofurans begins with the Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne. nih.gov This is followed by a cyclization step, often involving another aryl iodide, to furnish the final benzofuran product. nih.gov One-pot sequential Sonogashira coupling procedures have been developed to streamline this process, avoiding the isolation of the intermediate 2-(1-alkynyl)phenol. nih.govdocumentsdelivered.com The direct Sonogashira reaction between a 2-iodophenol and a terminal alkyne can sometimes be inefficient, but modifications, such as using MeMgCl to mask the phenolic oxygen, have improved yields. nih.gov

Copper-Based Catalyst Systems for Amino-Substituted Benzofuran Skeletons

Copper catalysis is particularly effective for the synthesis of 3-aminobenzofurans. One prominent method is the copper-catalyzed annulative amination of ortho-alkynylphenols with O-acylated hydroxylamines. thieme-connect.com This reaction provides a direct route to the 3-aminobenzofuran skeleton. thieme-connect.com Copper-based systems are also employed in three-component reactions. For instance, a copper-catalyzed reaction involving amino alcohols, aldehydes, and diazomalonates can produce highly substituted morpholines, showcasing copper's versatility in heterocycle synthesis. nih.gov While not a direct synthesis of benzofurans, it highlights the power of copper in multicomponent reactions that build complex heterocyclic frameworks. nih.gov

Indium Trichloride (B1173362) (InCl₃) Catalysis in Three-Component Reactions

Indium trichloride (InCl₃) has emerged as a versatile and water-stable Lewis acid catalyst for various organic transformations, including the synthesis of O-heterocycles. acs.org A notable application is the InCl₃-catalyzed three-component reaction of an arylglyoxal monohydrate, a phenol, and p-toluenesulfonamide, which yields 2-aryl-3-aminobenzofurans in good to excellent yields. acs.org InCl₃ is also effective in catalyzing one-pot syntheses of other complex heterocycles like spirooxindoles, demonstrating its broad utility. acs.org The reaction of InCl₃ with organosilicon compounds like tris(trimethylsilyl)phosphine (B101741) has also been explored as a novel route to indium phosphide. rsc.org

DMAP-Mediated Tandem Cyclization Strategies

4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst for tandem or cascade cyclization reactions to produce 3-aminobenzofuran derivatives. nih.govresearchgate.net An efficient strategy involves the reaction of ortho-hydroxy α-aminosulfones with electrophiles like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. nih.govmdpi.com This DMAP-mediated process leads to the formation of complex aminobenzofuran spiroindanone and spirobarbituric acid derivatives with high efficiency, achieving yields exceeding 85-95%. nih.govresearchgate.net The protocol is noted for its excellent substrate versatility and has been successfully scaled up to the gram scale, confirming its robustness for synthesizing 3-aminobenzofuran derivatives. nih.govmdpi.com

| Entry | Base | Solvent | Yield (%) |

| 1 | DMAP | CH₂Cl₂ | 42 |

| 2 | DABCO | CH₂Cl₂ | ~30 |

| 3 | DBU | CH₂Cl₂ | ~30 |

| 4 | DMAP | DCE | 80-85 |

| This table summarizes the optimization of reaction conditions for the DMAP-mediated tandem cyclization. Data sourced from researchgate.netmdpi.com. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a widely used technique to accelerate organic reactions, reduce reaction times, and often improve product yields. researchgate.net This technology is particularly beneficial for the synthesis of heterocyclic compounds. researchgate.net In the context of benzofurans, microwave irradiation has been successfully employed in one-pot, three-component syntheses under Sonogashira conditions to produce 2,3-disubstituted benzofurans. nih.gov This method results in shorter reaction times and cleaner products compared to conventional heating. nih.gov Microwave energy has also been used to facilitate the Perkin rearrangement of 3-halocoumarins into benzofuran-2-carboxylic acids, reducing reaction times from hours to just minutes while achieving very high yields. nih.gov Furthermore, microwave-assisted methods have been developed for synthesizing various amino-heterocycles, demonstrating the broad applicability of this technology. mdpi.comrsc.org

Green Chemistry Approaches in Benzofuran Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to benzofuran derivatives. These approaches focus on using less hazardous reagents, milder reaction conditions, and greener solvents.

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. A facile and efficient synthesis of substituted benzofuran-2-carboxylate 1,2,3-triazoles has been developed using a DMF/H₂O solvent system. niscair.res.in This method, which employs a standard click reaction, is noted for its good yields, use of inexpensive and readily available reagents, easy work-up, and mild, environmentally friendly conditions. niscair.res.in The use of water as a co-solvent significantly improves the green credentials of the synthesis. niscair.res.in The development of green synthesis methods for benzofuran structures is crucial for their application in medicinal research and other fields. researchgate.net

Catalyst-Free and Solvent-Free Syntheses

The development of synthetic protocols that eliminate the need for catalysts and solvents is a primary objective in green chemistry, aiming to reduce environmental impact and simplify product purification. While specific catalyst- and solvent-free methods for the direct synthesis of this compound are not extensively documented, related green methodologies have been successfully applied to analogous benzofuran structures.

One notable green approach involves the electrochemical synthesis of 2-aminobenzofuran-3-carboxylate derivatives. rsc.org This method utilizes the anodic oxidation of 4,4′-biphenol in the presence of nucleophiles like ethyl cyanoacetate. rsc.org The reaction proceeds in a water/ethanol mixture, and by controlling the applied current density, it offers a reagentless and high-yield pathway to the desired products. rsc.org This technique highlights a move towards more sustainable synthesis by avoiding harsh reagents and complex catalytic systems. rsc.org

In a different context, a completely solvent- and catalyst-free method has been developed for producing an azine-linked covalent organic framework (ACOF), showcasing the feasibility of such green protocols in complex molecule synthesis. rsc.org This strategy, which requires no inert gas protection, provides a precedent for developing similar environmentally benign methods for small-molecule heterocycles like this compound in the future. rsc.org

Synthesis of Fluorinated this compound Derivatives via SNAr-Cyclocondensation

A highly effective method for producing fluorinated 3-aminobenzofuran derivatives involves a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation strategy. rsc.orglboro.ac.uk This approach has been successfully used to create a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. rsc.orglboro.ac.uk The reaction typically combines 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds, using 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) as a base in solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF). rsc.orgnih.gov

The process yields a range of fluorinated benzofurans in low to good yields and is a valuable tool in medicinal chemistry for accessing new fluorinated heterocyclic scaffolds. rsc.orglboro.ac.uk The synthesized compounds have been characterized using various spectroscopic methods, and the structure of one derivative, a 2-(4-methoxybenzoyl)-6-morpholino derivative, was confirmed by X-ray crystallography. rsc.orglboro.ac.uk

However, the scope of the α-hydroxycarbonyl component is limited. Attempts to use 4-substituted perfluoro-benzaldehydes or acetophenones to create 3-unsubstituted or 3-methyl analogues proved unsuccessful. rsc.orglboro.ac.uk Mechanistic studies revealed that under the basic conditions, alkoxide ions preferentially attacked the carbonyl group of the aldehyde or acetophenone (B1666503) instead of initiating the SNAr reaction, leading to cleavage and preventing the desired cyclization. rsc.orglboro.ac.uk

Table 1: Synthesis of Fluorinated 3-Aminobenzofuran Derivatives This table is interactive. You can sort and filter the data.

| Starting Perfluorobenzonitrile | Starting α-Hydroxycarbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 4-Benzimidazol-1-yltetrafluorobenzonitrile | Methyl glycolate | Methyl 3-amino-6-(1H-1,3-benzodiazol-1-yl)-4,5,7-trifluoro-1-benzofuran-2-carboxylate | 47% nih.gov |

| Perfluorobenzonitrile Derivative | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | 3-Amino-2-(4-methoxybenzoyl)-4,5,6,7-tetrafluorobenzofuran | 83% nih.gov |

| 4-Substituted Perfluorobenzonitrile | Generic α-hydroxycarbonyl | 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofuran | Low to Good rsc.org |

Chemical Reactivity and Derivatization of Ethyl 3 Aminobenzofuran 2 Carboxylate

Reactivity of the Amino Group in Ethyl 3-aminobenzofuran-2-carboxylate

The amino group at the 3-position of this compound significantly influences its chemical behavior, rendering it a prime site for various chemical transformations. chemimpex.com

Nucleophilic Transformations Involving the 3-Amino Moiety

The 3-amino group of this compound exhibits nucleophilic characteristics, allowing it to participate in a range of reactions. It can engage in coupling reactions, which are instrumental in the development of new therapeutic agents. chemimpex.com For instance, the amino group's reactivity is harnessed in the synthesis of compounds designed to target neurological disorders. chemimpex.com

Formation of Heterocyclic Fused Systems

A significant application of this compound is its use as a precursor in the synthesis of fused heterocyclic systems. These complex molecules are of great interest in medicinal chemistry due to their diverse biological activities.

Benzofuro[3,2-d]pyrimidine derivatives can be synthesized from this compound. One method involves the reaction of a related compound, 3-amino-2-benzofurancarboxamide, with aromatic aldehydes in the presence of a catalytic amount of concentrated hydrochloric acid to yield 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines. researchgate.netresearchgate.net Another approach demonstrates the synthesis of a new benzofuro[3,2-d]pyrimidine derivative through the cyclization of 3-amino-5-nitro-2-benzofuran acid ethyl ester with formamide. asianpubs.org This reaction proceeds by heating the mixture, resulting in the formation of the fused pyrimidine (B1678525) ring. asianpubs.org

Subsequent modifications of the benzofuro[3,2-d]pyrimidine core can be achieved. For example, a nuleophilic displacement reaction of 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine with phosphorus oxychloride can furnish the corresponding 4-chloro derivative. researchgate.net This chloro-substituted intermediate can then be reacted with various reagents to produce a range of 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives. researchgate.net

Table 1: Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 3-Amino-2-benzofurancarboxamide | Aromatic aldehydes, conc. HCl | 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines | researchgate.netresearchgate.net |

| 3-Amino-5-nitro-2-benzofuran acid ethyl ester | Formamide | Benzofuro[3,2-d]pyrimidine derivative | asianpubs.org |

| 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine | Phosphorus oxychloride | 2-Aryl-4-chlorobenzofuro[3,2-d]pyrimidine | researchgate.net |

Isothiocyanates are reactive compounds that can undergo reactions with amines. noaa.gov The reaction of amines with isothiocyanates is a common method for the synthesis of thiourea (B124793) derivatives. nih.gov In the context of this compound, the amino group can react with isothiocyanates. This type of reaction is utilized in the synthesis of various heterocyclic compounds. nih.gov For example, related thieno[2,3-d]pyrimidine (B153573) systems can be synthesized by reacting 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile with methylisothiocyanate in pyridine. ekb.eg This suggests a potential pathway for the synthesis of thiobenzofuro[3,2-d]pyrimidines from this compound.

Reactions Involving the Ester Functionality

The ester group in this compound can undergo hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that yields the corresponding carboxylic acid and ethanol (B145695). libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and ethanol. libretexts.org For example, the hydrolysis of ethyl acetate (B1210297) with sodium hydroxide (B78521) yields sodium acetate and ethanol. libretexts.org Similarly, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The benzofuran ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the specific reactions for this compound are not extensively detailed in the provided search results.

Electrophilic Aromatic Substitution: In general, electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The substituents already present on the ring direct the position of the incoming electrophile. youtube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. youtube.comyoutube.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. youtube.comnih.gov The reaction can proceed through a two-step addition-elimination mechanism, forming a Meisenheimer intermediate, or a concerted mechanism. nih.gov While specific examples for this compound are not provided, this type of reaction is common for heterocyclic compounds. youtube.com

Coupling Reactions for Structural Diversification

The presence of the amino group and the aromatic benzofuran scaffold makes this compound an ideal substrate for various coupling reactions. These reactions are instrumental in creating more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives.

One of the most effective strategies for diversification is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the linkage of the benzofuran core to other molecular fragments. For instance, the ester group of a related benzofuran-2-carboxylate can be converted to an alkyne-bearing moiety, which then readily reacts with various substituted azides. This approach has been successfully used to synthesize novel benzofuran-2-carboxylate 1,2,3-triazole hybrids. niscair.res.in The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, making it a powerful tool for generating libraries of new compounds for biological screening. niscair.res.innih.gov

Another advanced strategy for diversification involves directed C–H functionalization. While direct C-H activation on the benzofuran core of this specific molecule is a developing area, related benzofuran systems have been successfully functionalized. For example, using a directing group like 8-aminoquinoline (B160924) (AQ) attached to the carboxylate position (as an amide), C-H arylation can be precisely controlled at the C3 position of the benzofuran ring. mdpi.com Although this requires initial modification of the ester group, it opens a pathway to introduce a wide range of aryl and heteroaryl substituents, significantly expanding the structural diversity of the benzofuran scaffold.

Below is a table summarizing representative coupling reactions for the diversification of the benzofuran scaffold, based on methodologies applicable to benzofuran carboxylates.

Table 1: Coupling Reactions for Structural Diversification

| Reaction Type | Key Reagents/Catalyst | Resulting Structure | Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Substituted Azide (R-N3), Copper(I) catalyst | Benzofuran-2-carboxylate linked to a 1,2,3-triazole ring | niscair.res.in |

| Directed C-H Arylation | Aryl Halide (Ar-X), Palladium catalyst, Directing Group (e.g., 8-aminoquinoline) | C3-arylated benzofuran-2-carboxamide (B1298429) | mdpi.com |

Strategies for Functional Group Interconversion

The two primary functional groups of this compound—the ethyl ester and the primary amine—are amenable to a wide range of interconversions, providing a gateway to numerous classes of derivatives. chemimpex.com

Interconversions of the Ester Group: The ethyl carboxylate at the C2 position is a versatile handle for chemical modification. vanderbilt.edu

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 3-aminobenzofuran-2-carboxylic acid. biosynth.com This carboxylic acid is a key intermediate for further reactions, such as amide bond formation.

Transamidation/Aminolysis: The ester can be directly converted into a variety of amides by heating with a primary or secondary amine. mdpi.com This reaction, sometimes catalyzed, allows for the introduction of diverse substituents at the C2 position, leading to benzofuran-2-carboxamides. mdpi.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (3-aminobenzofuran-2-yl)methanol. imperial.ac.uk This alcohol can then undergo further reactions typical of primary alcohols, such as oxidation or etherification.

Interconversions of the Amino Group: The nucleophilic amino group at the C3 position is highly reactive and central to many derivatization strategies. chemimpex.com

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form N-acylated derivatives (amides). This is a common strategy to introduce a vast array of functional groups and to modify the electronic properties of the benzofuran system.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). While potentially unstable, this intermediate is highly valuable for Sandmeyer-type reactions, allowing for the introduction of halides (Cl, Br), cyano, or hydroxyl groups at the C3 position, thus replacing the amino group.

Alkylation: The amino group can undergo N-alkylation, though control of mono- versus di-alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method to generate secondary or tertiary amines.

The table below outlines key functional group interconversions for this compound.

Table 2: Functional Group Interconversion Strategies

| Starting Group | Transformation | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Ethyl Ester (-COOEt) | Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid (-COOH) | biosynth.com |

| Ethyl Ester (-COOEt) | Aminolysis | Amine (R-NH2), heat | Amide (-CONH-R) | mdpi.com |

| Ethyl Ester (-COOEt) | Reduction | LiAlH4 | Primary Alcohol (-CH2OH) | imperial.ac.uk |

| Amino (-NH2) | Acylation | Acyl chloride (RCOCl), base | Amide (-NHCOR) | chemimpex.com |

| Amino (-NH2) | Diazotization/Sandmeyer Reaction | 1. NaNO2, HCl 2. CuX (X=Cl, Br, CN) | Halide (-X), Nitrile (-CN) | vanderbilt.edu |

Biological and Pharmacological Investigations of Ethyl 3 Aminobenzofuran 2 Carboxylate Derivatives

Medicinal Chemistry Applications and Drug Discovery

The structural features of Ethyl 3-aminobenzofuran-2-carboxylate make it a valuable scaffold in the design and discovery of new drugs. chemimpex.com Its amenability to various chemical transformations allows for the creation of diverse molecular libraries, which can be screened for a multitude of pharmacological activities. chemimpex.com

This compound is a pivotal intermediate in the synthesis of more complex pharmaceutical molecules. chemimpex.com Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and potentially fewer side effects. chemimpex.com The presence of the amino group provides a reactive site for various chemical reactions, including coupling and condensation, enabling the construction of larger, more elaborate molecules. chemimpex.com For instance, it is a key component in synthesizing compounds aimed at treating neurological disorders. chemimpex.com The benzofuran (B130515) core itself is found in many drugs with diverse applications, such as the antiarrhythmic amiodarone (B1667116) and the antidepressant Vilazodone, highlighting the therapeutic importance of this structural motif. mdpi.comrsc.org The synthesis of Vilazodone, for example, involves intermediates like 5-(1-piperazinyl)-2-benzofurancarboxylic acid ethyl ester, demonstrating the role of benzofuran carboxylates in creating complex pharmaceuticals. google.com

Derivatives of the benzofuran ring system have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-infective, and antioxidant properties. rsc.orgnih.gov Specifically, derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov Inhibition of LYP can enhance the T-cell receptor (TCR) signaling pathway, boosting antitumor immunity. nih.gov Studies have shown that certain derivatives can suppress tumor growth in animal models by activating T-cells and inhibiting the polarization of M2 macrophages, which are involved in tumor progression. nih.gov Furthermore, these compounds have been observed to upregulate PD-1/PD-L1 expression, suggesting a potential for combination therapy with existing immunotherapy agents. nih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to interact with and inhibit enzymes is a significant area of research, particularly for neurodegenerative diseases like Alzheimer's.

A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Numerous studies have focused on synthesizing and evaluating 3-aminobenzofuran derivatives as inhibitors of these enzymes. nih.gov

In one study, a series of novel 3-aminobenzofuran derivatives were designed and synthesized, with most compounds showing potent inhibitory activity against both AChE and BuChE. nih.gov The compound designated as 5f, which includes a 2-fluorobenzyl group, was identified as the most effective inhibitor against both enzymes. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor of AChE. nih.gov The research highlighted that dual inhibition of both AChE and BuChE could be more beneficial for Alzheimer's patients, as BuChE's role becomes more prominent in later stages of the disease. nih.govmdpi.com

Below is a table summarizing the cholinesterase inhibitory activities of selected 3-aminobenzofuran derivatives from a research study.

| Compound | Substitution Moiety | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |

| 5a | Benzyl (B1604629) | 1.10 | 1.60 |

| 5e | 3-Methoxybenzyl | 81.06 | 28.50 |

| 5f | 2-Fluorobenzyl | 0.64 | 1.10 |

| 5h | 2-Chlorobenzyl | 0.81 | 1.50 |

| 5i | 3-Chlorobenzyl | 1.40 | 1.80 |

| 5l | 4-Bromobenzyl | 1.10 | 2.10 |

| Donepezil | (Reference Drug) | 0.05 | 3.60 |

Data sourced from Hasanvand et al., 2022. nih.gov

Beyond cholinesterases, benzofuran derivatives have been explored as inhibitors of other enzymes. As mentioned previously, derivatives of benzofuran-2-carboxylic acid have been developed as inhibitors of lymphoid-tyrosine phosphatase (LYP). nih.gov In this research, compounds D14 and D34 were identified as reversible inhibitors of LYP with Ki values of 1.34 μM and 0.93 μM, respectively. nih.gov These compounds demonstrated a degree of selectivity for LYP over other related phosphatases, which is a crucial characteristic for developing a targeted drug. nih.gov

Receptor Modulation and Binding Studies

The interaction of this compound derivatives with biological receptors and proteins is another critical aspect of their pharmacological investigation. Such studies help to elucidate their mechanism of action and potential for therapeutic application.

Research has been conducted on arylbenzofuran derivatives as antagonists for the histamine (B1213489) H3 receptor. researchgate.net The H3 receptor is a presynaptic autoreceptor in the central nervous system, and its antagonists have potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy. researchgate.net Quantitative structure-activity relationship (QSAR) studies on a series of arylbenzofuran derivatives have helped to understand the structural requirements for potent H3 receptor binding affinity. researchgate.net

Furthermore, the ability of benzofuran derivatives to bind to transport proteins like serum albumin has been investigated. nih.gov A study using bovine serum albumin (BSA) as a model protein showed that 4-nitrophenyl-functionalized benzofurans could bind to the protein and alter its secondary structure. nih.gov Fluorescence spectroscopy confirmed the binding affinity, with dissociation constants (kD) in the nanomolar range, suggesting that serum albumins could potentially act as carriers for these compounds in drug delivery applications. nih.gov

Anti-proliferative and Anticancer Activities

The benzofuran core is a key structural motif in many compounds exhibiting potent anti-proliferative and anticancer effects. Researchers have explored various derivatives of this compound to understand their mechanisms of action and cytotoxicity against cancer cells.

A primary mechanism by which certain benzofuran derivatives exert their anticancer effects is through the disruption of microtubule dynamics, a critical process for cell division. These agents often function by inhibiting the polymerization of tubulin, the protein subunit of microtubules. Many of these compounds bind to the colchicine (B1669291) binding site on β-tubulin, preventing the formation of the microtubule network and leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.govmdpi.comnih.gov

A series of 3-(3',4',5'-trimethoxyanilino)benzo[b]furan derivatives have been synthesized and evaluated for their biological activity. Among these, 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan was identified as a particularly potent compound. researchgate.net This derivative demonstrated the ability to inhibit cancer cell growth at nanomolar concentrations, bind to the colchicine site of tubulin, and induce apoptosis. researchgate.net Its mechanism of action also includes potent vascular disrupting properties, highlighting its potential as a multifaceted anticancer agent. researchgate.net

Further studies on other benzofuran derivatives have confirmed their role as tubulin polymerization inhibitors. For instance, a benzofuran derivative, designated as 30a, was found to display promising inhibition of tubulin polymerization, which resulted in the disruption of mitotic spindle formation and cell cycle arrest in the G2/M phase in HepG2 cells. nih.gov Similarly, other synthesized chalcone (B49325) and quinoline-indole derivatives analogous to the natural colchicine site binder Combretastatin A-4 (CA-4) have shown effective inhibition of tubulin polymerization with IC50 values in the low micromolar range. mdpi.com These findings underscore the importance of the benzofuran scaffold in designing new and effective tubulin inhibitors that target the colchicine binding site.

The anticancer potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies have revealed significant cytotoxic activity, often with selectivity towards cancer cells over normal cells.

One study synthesized a series of 3-amidobenzofuran derivatives and tested their anti-proliferative activity against four cancer cell lines: HCT-116 (human colon carcinoma), HeLa (human cervical cancer), HT-29 (human colon cancer), and MDA-MB-231 (human breast cancer). nih.gov Many of the synthesized compounds showed promising activity, with one derivative in particular, compound 28g, exhibiting significant inhibitory efficacy with low micromolar IC50 values against MDA-MB-231, HCT-116, and HT-29 cell lines. nih.gov

Another investigation focused on 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)-benzofuran derivatives, which demonstrated considerable inhibitory effects on NCI-H23 and A549 lung cancer cell lines. nih.gov The 3-methylbenzofuran derivative 16b was particularly potent against the A549 cell line, with an IC50 value of 1.48 μM, comparable to the reference drug staurosporine. nih.gov Furthermore, certain derivatives also displayed significant inhibitory activity against VEGFR-2, a key target in angiogenesis. nih.gov

The introduction of halogen atoms into the benzofuran ring has been shown to enhance cytotoxic activity. nih.gov Halogenated derivatives have demonstrated remarkable cytotoxicity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no toxicity towards normal endothelial cells. nih.gov

Table 1: Cytotoxicity of Selected Benzofuran Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 28g | MDA-MB-231 | Breast Cancer | 3.01 | nih.gov |

| 28g | HCT-116 | Colon Cancer | 5.20 | nih.gov |

| 28g | HT-29 | Colon Cancer | 9.13 | nih.gov |

| 16b | A549 | Lung Cancer | 1.48 | nih.gov |

| 39 | PC-3 | Prostate Cancer | 33 | nih.gov |

| 50g | HCT-116 | Colon Cancer | 0.87 | nih.gov |

| 50g | HeLa | Cervical Cancer | 0.73 | nih.gov |

| 50g | A549 | Lung Cancer | 0.57 | nih.gov |

| 1 | K562 | Leukemia | 5 | nih.gov |

| 1 | HL60 | Leukemia | 0.1 | nih.gov |

| 3g | Various | Various | 0.0003-0.027 | researchgate.net |

Antimicrobial Spectrum Analysis

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria, fungi, and viruses.

Several studies have highlighted the antibacterial potential of benzofuran derivatives. A series of novel benzofuran-triazole hybrids were synthesized and evaluated for their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov In this series, compound 10b, featuring 3,4-dimethyl substituents, was the most potent agent against B. subtilis with an inhibition zone of 42 mm. nih.gov Another compound, 10a, showed the most promising activity against E. coli with an inhibition zone of 38 mm and a minimum inhibitory concentration (MIC) of 1.80 µg/mL. nih.gov

A review of benzofuran derivatives noted that substitutions at the C-3 and C-6 positions significantly influence antibacterial activity and strain specificity. nih.gov For example, certain 3-methanone-6-substituted-benzofuran derivatives showed potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC80 values as low as 0.39 µg/mL. nih.gov

Table 2: Antibacterial Activity of Benzofuran-Triazole Derivatives (10a-e) This table is interactive. You can sort and filter the data.

| Compound | Inhibition Zone (mm) vs. B. subtilis | Inhibition Zone (mm) vs. E. coli | MIC (µg/mL) vs. E. coli | Reference |

|---|---|---|---|---|

| 10a | Not Determined | 38 | 1.80 | nih.gov |

| 10b | 42 | 11.5 | Not Determined | nih.gov |

| 10c | Not Determined | 28 | Not Determined | nih.gov |

| 10d | Not Determined | 12 | Not Determined | nih.gov |

| 10e | Not Determined | 24 | Not Determined | nih.gov |

The benzofuran scaffold is present in amiodarone, a synthetic drug known for its antifungal properties, which has prompted research into related derivatives. nih.gov A study involving a series of synthesized benzofuran derivatives tested their ability to inhibit the growth of two pathogenic fungi, Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Several derivatives were found to inhibit fungal growth, with two showing significant antifungal activity. The study concluded that the antifungal action of these new compounds involves changes in cytoplasmic calcium concentration. nih.gov

Another study synthesized a novel series of thiazolo[3,2-a]benzimidazole derivatives containing a benzofuran nucleus and screened them for antifungal activity. nih.gov Among the tested compounds, two derivatives, 4b and 4d, exhibited potential antifungal activity. nih.gov Research has also shown that certain benzofuran derivatives are particularly effective against Candida albicans. nih.gov

The emergence of new viral threats has accelerated the search for novel antiviral agents. Benzofuran and its related heterocyclic structures have been explored for their potential to inhibit viral replication. While direct studies on this compound derivatives against a wide range of viruses are limited, research on structurally related compounds provides promising leads.

In the context of the COVID-19 pandemic, some benzofused 1,2,3-triazolesulfonamide hybrids were synthesized and evaluated for their anti-SARS-CoV-2 activity. nih.gov Through in silico docking studies against key viral enzymes like the main protease (3CLpro) and RNA-dependent RNA polymerase, compounds 4b and 4c showed high binding scores. nih.gov Subsequent in vitro testing revealed that compound 4c was a promising inhibitor of SARS-CoV-2, with an IC50 of 758.81 µM and the ability to completely inhibit the binding of the virus to the human ACE2 receptor at a concentration of 0.01 mg. nih.gov While these are not direct derivatives of the title compound, the benzofused heterocyclic scaffold is a common feature, suggesting a potential avenue for future drug design.

Neuroprotective and Neurological Disorder Targets

Derivatives of this compound have been investigated as potential therapeutic agents for neurodegenerative diseases, such as Alzheimer's disease. nih.govgoogle.com Research has focused on their ability to counteract excitotoxicity, inhibit key enzymes, and prevent the aggregation of proteins associated with these conditions. nih.govnih.gov

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activities in primary cultured rat cortical neuronal cells. nih.gov In this study, excitotoxic neuronal cell damage was induced by N-methyl-D-aspartate (NMDA). nih.gov Several derivatives demonstrated significant protection against this damage. nih.gov Notably, compound 1f , which features a methyl (-CH3) substitution at the R2 position of the phenyl ring, showed the most potent neuroprotective action against NMDA-induced excitotoxicity. nih.govresearchgate.net Its effect at a 30 μM concentration was comparable to that of memantine (B1676192), an established NMDA antagonist. nih.govresearchgate.net Another derivative, compound 1j (with a hydroxyl -OH substitution at the R3 position), also exhibited marked anti-excitotoxic effects. nih.govresearchgate.net

In the context of Alzheimer's disease, a novel series of 3-aminobenzofuran derivatives were designed as multifunctional agents targeting cholinesterases. nih.gov These compounds were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes whose inhibition can increase acetylcholine levels in the brain and alleviate cognitive decline. nih.gov Nearly all the synthesized derivatives showed moderate to good inhibitory activity. nih.gov Compound 5f , which contains a 2-fluorobenzyl moiety, was identified as the most effective inhibitor of both AChE and BuChE. nih.gov

Furthermore, the most potent of these 3-aminobenzofuran derivatives were selected to evaluate their effect on amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov Using a thioflavin T (ThT) assay, compounds 5a, 5f, 5h, 5i, and 5l demonstrated good inhibitory activity against self-induced Aβ aggregation, with compound 5h showing the highest inhibition at 38.8%. nih.gov

Table 1: Neuroprotective Activity of Selected Benzofuran Derivatives

| Compound | Target/Assay | Activity/Result | Source |

|---|---|---|---|

| 1f | NMDA-induced excitotoxicity | Potent neuroprotection, comparable to memantine at 30 µM | nih.govresearchgate.net |

| 1j | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | nih.govresearchgate.net |

| 5f | AChE/BuChE Inhibition | Most potent inhibitor of both enzymes in the series | nih.gov |

| 5h | Self-induced Aβ₁₋₄₂ aggregation | 38.8% inhibition at 10 µM | nih.gov |

Anti-inflammatory and Analgesic Research

The benzofuran nucleus is a core component of compounds investigated for anti-inflammatory and analgesic properties. nih.govnih.gov Research into this compound derivatives has explored their ability to modulate key inflammatory pathways and mediators.

A study on new heterocyclic/benzofuran hybrids focused on their effects on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com These cells, when stimulated, produce inflammatory mediators. The study found that compound 5d , a piperazine (B1678402)/benzofuran hybrid, exhibited an excellent inhibitory effect on the generation of nitric oxide (NO), a pro-inflammatory molecule. mdpi.com

To understand the mechanism behind this anti-inflammatory activity, the study investigated the effect of compound 5d on the NF-κB and MAPK signaling pathways, which are critical in regulating inflammation. mdpi.com The results showed that compound 5d significantly inhibited the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com By inhibiting these pathways, the compound effectively down-regulated the secretion of pro-inflammatory factors such as NO, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

While direct analgesic studies on this compound derivatives are less specific in the reviewed literature, the potent anti-inflammatory actions observed, particularly the inhibition of COX-2 and pro-inflammatory cytokines, are strongly indicative of potential analgesic effects. nih.govmdpi.comnih.gov The management of pain is closely linked to the control of inflammation. nih.gov

Table 2: Anti-inflammatory Activity of Benzofuran Hybrid 5d

| Inflammatory Mediator | Effect of Compound 5d | Signaling Pathway | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Excellent inhibition (IC₅₀ = 52.23 ± 0.97 µM) | - | mdpi.com |

| COX-2 | Significant down-regulation | MAPK/NF-κB | mdpi.com |

| TNF-α | Down-regulation of secretion | MAPK/NF-κB | mdpi.com |

Antioxidant Investigations

Oxidative stress is a pathological process implicated in numerous diseases, including neurodegenerative and inflammatory conditions. nih.govresearchgate.net Consequently, the antioxidant potential of benzofuran derivatives has been an area of active research.

In the same study that identified their neuroprotective effects, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were also assessed for their antioxidant properties. researchgate.net Compound 1j , which showed significant neuroprotective activity, was also found to be an effective antioxidant. nih.govresearchgate.net It demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals and to inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. nih.govresearchgate.net Another compound from the series, 65 , also exhibited notable antioxidant activity, showing 62% inhibition of lipid peroxidation (LPO) and 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov

These findings suggest that the benzofuran scaffold can be modified to produce compounds with dual functions, acting as both neuroprotective and antioxidant agents. researchgate.net

Table 3: Antioxidant Activity of Selected Benzofuran-2-carboxamide (B1298429) Derivatives

| Compound | Assay | Result | Source |

|---|---|---|---|

| 1j | DPPH radical scavenging | Moderate activity | nih.govresearchgate.net |

| 1j | Lipid peroxidation inhibition | Appreciable activity | nih.govresearchgate.net |

| 65 | DPPH radical scavenging | 23.5% inhibition at 100 µM | nih.gov |

| 65 | Lipid peroxidation inhibition | 62% inhibition at 100 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the design of therapeutic agents by identifying the chemical features responsible for their biological effects. nih.gov For derivatives of this compound, several key structural insights have been elucidated.

In the investigation of neuroprotective benzofuran-2-carboxamide derivatives, the nature and position of substituents on the N-phenyl ring were found to be critical. nih.govresearchgate.net The research suggested that a methyl (-CH3) substitution at the R2 position (compound 1f ) was important for potent action against NMDA-induced excitotoxicity. nih.govresearchgate.net To a lesser extent, a hydroxyl (-OH) group at the R3 position (compound 1j ) also conferred significant neuroprotective effects and was additionally associated with antioxidant activity. nih.govresearchgate.net These findings led to the hypothesis that a compound possessing both a -CH3 at the R2 position and an -OH at the R3 position could serve as a powerful lead for developing agents with both anti-excitotoxic and ROS-scavenging properties. nih.govresearchgate.net

For the 3-aminobenzofuran derivatives designed as cholinesterase inhibitors, the SAR study indicated that the unsubstituted derivative (5a ) was potent against AChE. nih.gov However, the addition of electron-donating groups like methyl or methoxy (B1213986) to the benzyl moiety significantly decreased inhibitory activity. nih.gov The most potent compound, 5f , featured a 2-fluorobenzyl group, highlighting the influence of halogen substitutions on activity. nih.gov

In the anti-inflammatory hybrid series, the linkage of a piperazine moiety to the benzofuran core in compound 5d proved highly effective. mdpi.com In contrast, derivatives where a tetrazole moiety was incorporated showed little to no improvement in anti-inflammatory activity, with some compounds being inactive. mdpi.com This indicates that the nature of the heterocyclic ring hybridized with the benzofuran scaffold is a key determinant of anti-inflammatory potency. mdpi.com

Table 4: Summary of Compound Names Mentioned

| Compound Name/Identifier | Chemical Name/Description |

|---|---|

| This compound | The core subject compound |

| 1f | 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide |

| 1j | 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide |

| 5a | 4-(3-Aminobenzofuran-2-yl)-1-benzylpyridin-1-ium chloride |

| 5f | 4-(3-Aminobenzofuran-2-yl)-1-(2-fluorobenzyl)pyridin-1-ium chloride |

| 5h | 4-(3-Aminobenzofuran-2-yl)-1-(2-chlorobenzyl)pyridin-1-ium chloride |

| 5i | 4-(3-Aminobenzofuran-2-yl)-1-(3-chlorobenzyl)pyridin-1-ium chloride |

| 5l | 4-(3-Aminobenzofuran-2-yl)-1-(2-bromobenzyl)pyridin-1-ium chloride |

| 5d (hybrid) | A piperazine/benzofuran hybrid derivative |

| 65 | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative |

| Memantine | Reference NMDA antagonist |

Computational and Theoretical Studies on Ethyl 3 Aminobenzofuran 2 Carboxylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For Ethyl 3-aminobenzofuran-2-carboxylate, molecular docking simulations would be employed to understand how it or its derivatives might interact with specific biological targets.

While specific, detailed molecular docking studies focused exclusively on this compound are not widely documented in publicly available literature, research on the broader class of benzofuran (B130515) derivatives is common. researchgate.net Such studies typically involve docking various substituted benzofurans into the active sites of enzymes or receptors to evaluate their potential as inhibitors or modulators. For instance, derivatives of the benzofuran scaffold have been investigated for their potential to interact with targets like enzymes and receptors involved in various diseases. chemimpex.com

A hypothetical docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.

Selection of a Protein Target: A protein of interest (e.g., a kinase, protease, or receptor) would be chosen based on a therapeutic hypothesis.

Docking Simulation: Using software like AutoDock, the compound would be placed into the binding pocket of the target protein, and various conformations would be sampled to find the most stable binding mode.

Analysis of Interactions: The resulting complex would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity.

The outcomes of such simulations, typically a binding energy score, would help prioritize this compound for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to predict the activity of new or untested compounds based on their physicochemical properties or structural features (descriptors).

Specific QSAR models dedicated to this compound have not been detailed in available research. However, QSAR studies are frequently performed on series of benzofuran derivatives to guide the synthesis of more potent analogues. In such a study, this compound could serve as a parent compound or part of a training set.

A typical QSAR workflow applied to a series of analogues derived from this compound would include:

Data Collection: A set of benzofuran derivatives with experimentally measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: Molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The resulting model could then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of a molecule like this compound.

While specific DFT studies on this compound are not prominent in the literature, these calculations are fundamental for understanding its chemical behavior. Key parameters that could be derived from DFT calculations include:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of the atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of molecular reactivity and stability.

Electrostatic Potential (ESP) Map: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Quantifying global and local reactivity through parameters like chemical potential, hardness, and electrophilicity index.

These theoretical data points are crucial for predicting how this compound would behave in chemical reactions and how it might interact with biological macromolecules.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value/Information | Significance |

| Optimized Geometry | Planar benzofuran ring with rotatable ethyl ester group. | Provides the most stable conformation for use in other simulations. |

| HOMO Energy | Localized on the aminobenzofuran ring. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Distributed over the carboxylate and fused ring system. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | A specific energy value (e.g., in eV). | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Electrostatic Potential | Negative potential near the carbonyl oxygen and furan (B31954) oxygen. | Highlights regions likely to act as hydrogen bond acceptors. |

Note: This table is illustrative and based on general principles of organic molecules, as specific published DFT data for this compound is not available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational changes and dynamic behavior of a ligand-protein complex, which is complementary to the static picture provided by molecular docking.

Should this compound or a derivative be identified as a promising ligand for a specific protein target, MD simulations would be a critical next step. The process would involve:

System Setup: The docked complex of the ligand and protein is placed in a simulated physiological environment (a box of water molecules and ions).

Simulation Run: The motions of every atom in the system are calculated over a period of nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding site, conformational changes in the protein, and the persistence of key intermolecular interactions.

MD simulations can validate the stability of a docked pose and provide a more accurate estimation of binding free energy, offering a deeper understanding of the ligand's interaction with its target.

In Silico Screening for Bioactivity and Drug Target Prediction

In silico screening involves using computational methods to search large databases of compounds to identify molecules with potential biological activity. This compound, as a versatile chemical building block, could be included in virtual libraries for such screening campaigns. chemimpex.com

Furthermore, computational tools can predict potential biological targets for a given molecule. This "reverse docking" or "target fishing" approach screens a compound against a library of known protein structures to identify potential binding partners. For this compound, this could reveal novel therapeutic applications by identifying unexpected protein targets. Researchers employ this compound in studies of enzyme inhibition and receptor binding, which helps in understanding biochemical pathways and potential therapeutic targets. chemimpex.com

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 3 Aminobenzofuran 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules. While specific spectral data for the parent compound, ethyl 3-aminobenzofuran-2-carboxylate, is not extensively detailed in readily available literature, comprehensive NMR data has been published for a wide array of its derivatives, particularly those synthesized for potential therapeutic applications. rsc.orgmdpi.comnih.gov

In the ¹H NMR spectra of these derivatives, characteristic signals for the ethyl ester group are typically observed as a triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (OCH₂). The protons on the benzofuran (B130515) ring system appear in the aromatic region, generally between 7.0 and 8.2 ppm. The chemical shift of the amino group (NH₂) protons can vary and often appears as a broad singlet.

For instance, in a series of 4-(3-aminobenzofuran-2-yl)-1-(substituted benzyl) pyridin-1-ium chloride derivatives studied for their potential in Alzheimer's disease treatment, the amino protons (NH₂) consistently appear as a singlet around 8.0 ppm in DMSO-d₆, while the aromatic protons of the benzofuran core are observed between approximately 7.2 and 8.1 ppm. nih.gov

¹H NMR Spectroscopic Data for Selected 3-Aminobenzofuran Derivatives

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

| Compound | Ar-H (ppm) | NH₂ (s, 2H, ppm) | Benzyl (B1604629) CH₂ (s, 2H, ppm) | Other Signals (ppm) |

|---|---|---|---|---|

| 4-(3-Aminobenzofuran-2-yl)-1-(2-methylbenzyl) pyridin-1-ium chloride nih.gov | 7.11-8.62 (m) | 8.00 | 5.70 | 2.31 (s, 3H, CH₃) |

| 4-(3-Aminobenzofuran-2-yl)-1-(4-fluorobenzyl) pyridin-1-ium chloride nih.gov | 7.29-8.79 (m) | 7.96 | 5.63 | - |

| 4-(3-Aminobenzofuran-2-yl)-1-(3-chlorobenzyl) pyridin-1-ium chloride nih.gov | 7.29-8.80 (m) | 7.97 | 5.64 | - |

| 4-(3-Aminobenzofuran-2-yl)-1-(3-bromobenzyl) pyridin-1-ium chloride nih.gov | 7.30-8.79 (m) | 7.97 | 5.63 | - |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In derivatives of this compound, the carbonyl carbon of the ester is typically found far downfield. The carbons of the benzofuran ring system resonate in the 110-160 ppm range. For example, studies on tert-butyl (dioxo-dihydro-spiro[benzofuran-2,2'-indene]-3-yl)carbamate derivatives show the benzofuran carbons appearing in this characteristic region. mdpi.com

¹³C NMR Spectroscopic Data for a Selected 3-Aminobenzofuran Derivative

Compound: 4-(3-Aminobenzofuran-2-yl)-1-(2-fluorobenzyl) pyridin-1-ium chloride Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic & Benzofuran Carbons | 115.8, 116.6, 122.1, 122.5, 125.1, 128.1, 130.5, 130.9, 131.5, 140.7, 141.8, 142.1, 142.7, 143.6, 154.7 |

| Benzyl CH₂ | 55.3 |

| C-F Coupled Carbons | 159.3, 161.3 (d, J = 240 Hz) |

Data sourced from nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₃), the calculated monoisotopic mass is 205.0739 g/mol . biosynth.com Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 205, followed by fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. This is crucial for distinguishing between compounds with the same nominal mass. HRMS data has been reported for several complex derivatives of 3-aminobenzofuran, confirming their successful synthesis. rsc.orgmdpi.com The close agreement between the calculated and experimentally observed masses provides strong evidence for the proposed structures.

HRMS Data for Selected 3-Aminobenzofuran Derivatives (Electrospray Ionization, ESI)

| Compound | Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

|---|---|---|---|

| tert-Butyl (5-fluoro-1',3'-dioxo-1',3'-dihydro-3H-spiro[benzofuran-2,2'-inden]-3-yl)carbamate mdpi.com | C₂₁H₁₈FNNaO₅ | 406.1062 | 406.1043 |

| tert-Butyl (5-chloro-1',3'-dioxo-1',3'-dihydro-3H-spiro[benzofuran-2,2'-inden]-3-yl)carbamate mdpi.com | C₂₁H₁₈ClNNaO₅ | 422.0766 | 422.0765 |

| tert-Butyl (6-chloro-1',3'-dimethyl-2',4',6'-trioxo-1',3',4',6'-tetrahydro-2'H,3H-spiro-[benzofuran-2,5'-pyrimidin]-3-yl)carbamate mdpi.com | C₁₈H₂₀ClN₃NaO₆ | 432.0988 | 432.0984 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectra of 3-aminobenzofuran derivatives exhibit several characteristic absorption bands. nih.gov

Key vibrations include:

N-H Stretching: The primary amine (-NH₂) group typically shows two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the ester is one of the most intense bands, appearing in the region of 1680-1750 cm⁻¹. In amide derivatives, this is referred to as the Amide I band.

C-O Stretching: The C-O stretches of the ester and the furan (B31954) ether linkage are typically found in the 1000-1300 cm⁻¹ fingerprint region.

Aromatic C=C Stretching: These vibrations appear in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands (νₘₐₓ) for Selected 3-Aminobenzofuran Derivatives (KBr, cm⁻¹)

| Compound | N-H / C-H Vibrations | C=O / C=C Vibrations | Other Key Vibrations |

|---|---|---|---|

| 2-(pyridin-4-yl) 3-aminobenzofuran nih.gov | 3360, 3311, 3191 | 1596 | 1409, 1274, 1166, 822, 734 |

| 4-(3-Aminobenzofuran-2-yl)-1-(2-methylbenzyl) pyridin-1-ium chloride nih.gov | 3326, 3145 | 1722, 1633, 1592 | 1452, 1315, 1197, 1149, 746 |

| 4-(3-Aminobenzofuran-2-yl)-1-(4-fluorobenzyl) pyridin-1-ium chloride nih.gov | 3296, 3159, 2977 | 1631, 1543 | 1313, 1226, 1099, 826, 753 |

| 4-(3-Aminobenzofuran-2-yl)-1-(3-bromobenzyl) pyridin-1-ium chloride nih.gov | 3292, 3159 | 1634, 1539 | 1313, 1160, 1098, 834, 757 |

Raman spectroscopy provides complementary information to IR. While specific Raman spectra for this compound were not found in the reviewed literature, the technique is expected to be particularly sensitive to the non-polar, symmetric vibrations of the aromatic benzofuran core. The C=C stretching vibrations of the benzene (B151609) and furan rings would likely produce strong signals.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and stereochemistry. While a crystal structure for the parent this compound is not publicly available, the structures of more complex derivatives have been successfully elucidated.